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Compound of Interest

Compound Name:
tert-Butyl methyl(piperidin-4-

ylmethyl)carbamate

Cat. No.: B160143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of a key

intermediate of Vandetanib, a potent tyrosine kinase inhibitor. The featured synthetic route is a

more recent and efficient 9-step process that utilizes a microwave-assisted Dimroth

rearrangement as the key step to construct the quinazoline core. This method offers

advantages over previous 12-14 step syntheses by reducing the number of steps and the need

for extensive chromatographic purification.[1][2]

Introduction
Vandetanib is an orally active anti-cancer agent that targets multiple cell receptors, primarily the

vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor

(EGFR), and the RET-tyrosine kinase.[3] Its synthesis involves the construction of a substituted

4-anilinoquinazoline scaffold. This document outlines the synthesis of a crucial intermediate, N-

(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine,

which is the immediate precursor to Vandetanib.

The synthetic strategy commences with the commercially available and inexpensive starting

material, 4-hydroxy-3-methoxybenzonitrile.[2] The key transformation involves a microwave-

assisted Dimroth rearrangement to efficiently form the desired 4-anilinoquinazoline structure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b160143?utm_src=pdf-interest
https://patents.google.com/patent/CN105254614A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5381755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7705381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5381755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow
The overall multi-step synthesis of the Vandetanib intermediate is depicted in the following

workflow diagram.

Starting Material Quinazoline Core Formation Final Intermediate

4-hydroxy-3-methoxybenzonitrile AlkylationStep 1 Nitration
Step 2

Reduction
Step 3

Formamidine Formation
Step 4

Debenzylation
Step 5

Alkylation with Piperidine Sidechain
Step 6

Dimroth Rearrangement
Step 7

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)quinazolin-4-amineStep 8
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Caption: Multi-step synthesis workflow for the Vandetanib intermediate.

Vandetanib Signaling Pathway
Vandetanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor

growth, proliferation, and angiogenesis. The following diagram illustrates the primary targets of

Vandetanib.
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Caption: Vandetanib's mechanism of action via inhibition of key signaling pathways.

Experimental Protocols
The following section provides detailed experimental protocols for each step in the synthesis of

the Vandetanib intermediate.

Starting Material: 4-hydroxy-3-methoxybenzonitrile (Commercially available)

Step 1: Synthesis of 4-(benzyloxy)-3-methoxybenzonitrile

Reaction: Alkylation of the phenolic hydroxyl group.

Reagents and Materials:

4-hydroxy-3-methoxybenzonitrile

Benzyl bromide

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Procedure:

To a solution of 4-hydroxy-3-methoxybenzonitrile in DMF, add potassium carbonate.

Add benzyl bromide dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the product.
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Step Product
Starting
Material

Reagents Solvent Yield Purity

1

4-

(benzyloxy)

-3-

methoxybe

nzonitrile

4-hydroxy-

3-

methoxybe

nzonitrile

Benzyl

bromide,

K₂CO₃

DMF
Quantitativ

e
High

Step 2: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile

Reaction: Nitration of the aromatic ring.

Reagents and Materials:

4-(benzyloxy)-3-methoxybenzonitrile

Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄)

Acetic acid

Procedure:

Dissolve 4-(benzyloxy)-3-methoxybenzonitrile in acetic acid.

Slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5

°C).

Stir the reaction mixture until completion.

Pour the mixture onto ice water to precipitate the product.

Filter the precipitate, wash with water, and dry to obtain the desired nitro compound.
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Step Product
Starting
Material

Reagents Solvent Yield Purity

2

4-

(benzyloxy)

-5-

methoxy-2-

nitrobenzo

nitrile

4-

(benzyloxy)

-3-

methoxybe

nzonitrile

HNO₃,

H₂SO₄
Acetic acid ~93% High

Step 3: Synthesis of 2-amino-4-(benzyloxy)-5-methoxybenzonitrile

Reaction: Reduction of the nitro group to an amine.

Reagents and Materials:

4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile

Iron powder (Fe)

Ammonium chloride (NH₄Cl)

Ethanol/Water mixture

Procedure:

Suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile in a mixture of ethanol and water.

Add iron powder and ammonium chloride.

Heat the mixture to reflux and stir until the reaction is complete.

Filter the hot reaction mixture through celite to remove the iron salts.

Concentrate the filtrate under reduced pressure and extract the product with an organic

solvent.

Dry the organic layer and evaporate the solvent to obtain the amine.
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Step Product
Starting
Material

Reagents Solvent Yield Purity

3

2-amino-4-

(benzyloxy)

-5-

methoxybe

nzonitrile

4-

(benzyloxy)

-5-

methoxy-2-

nitrobenzo

nitrile

Fe, NH₄Cl
Ethanol/W

ater
High Good

Step 4: Synthesis of N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide

Reaction: Formation of a formamidine.

Reagents and Materials:

2-amino-4-(benzyloxy)-5-methoxybenzonitrile

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Toluene

Procedure:

Dissolve 2-amino-4-(benzyloxy)-5-methoxybenzonitrile in toluene.

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Heat the mixture to reflux until the reaction is complete.

Cool the reaction mixture and remove the solvent under reduced pressure to yield the

formamidine product.
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Step Product
Starting
Material

Reagents Solvent Yield Purity

4

N'-(3-

cyano-4-

(benzyloxy)

-5-

methoxyph

enyl)-N,N-

dimethylfor

mimidamid

e

2-amino-4-

(benzyloxy)

-5-

methoxybe

nzonitrile

DMF-DMA Toluene High Good

Step 5: Synthesis of N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide

Reaction: Debenzylation to reveal the free hydroxyl group.

Reagents and Materials:

N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide

Trifluoroacetic acid (TFA)

Procedure:

Dissolve the benzylated compound in trifluoroacetic acid.

Heat the reaction mixture using microwave irradiation (e.g., 70°C for 45 minutes).

After completion, neutralize the reaction mixture carefully with a base (e.g., saturated

sodium bicarbonate solution).

Extract the product with an organic solvent, dry, and concentrate to obtain the

debenzylated product.
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Step Product
Starting
Material

Reagents Solvent Yield Purity

5

N'-(3-

cyano-4-

hydroxy-5-

methoxyph

enyl)-N,N-

dimethylfor

mimidamid

e

N'-(3-

cyano-4-

(benzyloxy)

-5-

methoxyph

enyl)-N,N-

dimethylfor

mimidamid

e

TFA N/A
Quantitativ

e
High

Step 6: Synthesis of tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-

carboxylate

Reaction: Alkylation with the piperidine sidechain.

Reagents and Materials:

N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide

tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

Cesium carbonate (Cs₂CO₃)

Acetonitrile (MeCN)

Procedure:

To a solution of the debenzylated compound in acetonitrile, add cesium carbonate.

Add tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Reflux the mixture until the starting material is consumed.

Cool the reaction, filter off the solids, and concentrate the filtrate.
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Purify the residue by column chromatography to obtain the alkylated product.

Step Product
Starting
Material

Reagents Solvent Yield Purity

6

tert-butyl 4-

(((4-amino-

5-cyano-2-

methoxyph

enoxy)met

hyl)piperidi

ne-1-

carboxylate

N'-(3-

cyano-4-

hydroxy-5-

methoxyph

enyl)-N,N-

dimethylfor

mimidamid

e

tert-butyl 4-

((tosyloxy)

methyl)pip

eridine-1-

carboxylate

, Cs₂CO₃

MeCN ~58% High

Step 7: Synthesis of tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-

yl)oxy)methyl)piperidine-1-carboxylate

Reaction: Microwave-assisted Dimroth rearrangement to form the quinazoline ring.

Reagents and Materials:

tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

4-bromo-2-fluoroaniline

Acetic acid

Procedure:

Combine the alkylated product and 4-bromo-2-fluoroaniline in acetic acid in a microwave

vial.

Heat the mixture using microwave irradiation at 130°C for 1 hour.

After cooling, dilute the reaction mixture with a suitable solvent and neutralize with a base.

Extract the product, dry the organic layer, and purify by column chromatography.
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Step Product
Starting
Material

Reagents Solvent Yield Purity

7

tert-butyl 4-

(((4-(4-

bromo-2-

fluoroanilin

o)-6-

methoxyqui

nazolin-7-

yl)oxy)met

hyl)piperidi

ne-1-

carboxylate

tert-butyl 4-

(((4-amino-

5-cyano-2-

methoxyph

enoxy)met

hyl)piperidi

ne-1-

carboxylate

4-bromo-2-

fluoroanilin

e

Acetic acid ~62% High

Step 8: Synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-

yl)methoxy)quinazolin-4-amine

Reaction: BOC deprotection of the piperidine nitrogen.

Reagents and Materials:

tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-

1-carboxylate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve the BOC-protected compound in dichloromethane.

Add trifluoroacetic acid and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent and excess TFA under reduced pressure.
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Purify the residue by silica gel chromatography to obtain the deprotected intermediate.

Step Product
Starting
Material

Reagents Solvent Yield Purity

8

N-(4-

bromo-2-

fluorophen

yl)-6-

methoxy-7-

((piperidin-

4-

yl)methoxy

)quinazolin

-4-amine

tert-butyl 4-

(((4-(4-

bromo-2-

fluoroanilin

o)-6-

methoxyqui

nazolin-7-

yl)oxy)met

hyl)piperidi

ne-1-

carboxylate

TFA DCM ~83% High

Step 9: Synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-

yl)methoxy)quinazolin-4-amine (Vandetanib Intermediate)

Reaction: Reductive amination to introduce the methyl group on the piperidine nitrogen.

Reagents and Materials:

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine

Formaldehyde (aqueous solution)

Sodium triacetoxyborohydride (STAB)

1,2-Dichloroethane (DCE)

Procedure:

Suspend the deprotected piperidine intermediate in 1,2-dichloroethane.

Add aqueous formaldehyde solution.
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Add sodium triacetoxyborohydride portion-wise.

Stir the reaction mixture at room temperature until completion.

Quench the reaction with saturated sodium bicarbonate solution.

Extract the product with an organic solvent, dry, and concentrate.

Purify by column chromatography to yield the final intermediate.

Step Product
Starting
Material

Reagents Solvent Yield Purity

9

N-(4-

bromo-2-

fluorophen

yl)-6-

methoxy-7-

((1-

methylpipe

ridin-4-

yl)methoxy

)quinazolin

-4-amine

N-(4-

bromo-2-

fluorophen

yl)-6-

methoxy-7-

((piperidin-

4-

yl)methoxy

)quinazolin

-4-amine

Formaldeh

yde, STAB
DCE ~84% High

Conclusion
The provided protocol details a streamlined and efficient nine-step synthesis of a key

Vandetanib intermediate. This method, employing a microwave-assisted Dimroth

rearrangement, offers a significant improvement over previously reported longer synthetic

routes. The application notes are intended to provide researchers and drug development

professionals with a practical guide for the preparation of this important pharmaceutical building

block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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